molecular formula C6H6BrClN2 B13931874 6-Bromo-5-chloro-4-methylpyridin-2-amine

6-Bromo-5-chloro-4-methylpyridin-2-amine

Cat. No.: B13931874
M. Wt: 221.48 g/mol
InChI Key: LDZACRHUFNFUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-4-methylpyridin-2-amine typically involves the halogenation of 4-methylpyridin-2-amine. One common method is the bromination and chlorination of 4-methylpyridin-2-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-4-methylpyridin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or conjugate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-4-methylpyridin-2-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The methyl group at the 4-position also contributes to its distinct chemical properties .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

6-bromo-5-chloro-4-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10)

InChI Key

LDZACRHUFNFUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.